N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2S/c1-27-10-12-29(13-11-27)22(19-7-8-21-18(15-19)5-3-9-28(21)2)17-26-24(31)23(30)25-16-20-6-4-14-32-20/h4,6-8,14-15,22H,3,5,9-13,16-17H2,1-2H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVHOFCPKVTBLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC4=C(C=C3)N(CCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. Its intricate structure suggests diverse biological activities that warrant detailed exploration.
Chemical Structure
The molecular formula of the compound is . The structural components include:
- A tetrahydroquinoline moiety, which is often associated with neuroactive properties.
- A piperazine ring that can influence receptor binding.
- A thiophene group known for its role in various biological activities.
The biological activity of this compound may arise from its ability to interact with various molecular targets:
- Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission.
- Receptor Binding : Interaction with neurotransmitter receptors, possibly modulating pathways related to mood and cognition.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities:
| Activity Type | Description |
|---|---|
| Neuroactivity | Compounds with tetrahydroquinoline structures often show neuroprotective effects and may enhance cognitive function. |
| Antimicrobial | Several derivatives exhibit significant antibacterial and antifungal properties. |
| Anti-inflammatory | Some related compounds have been noted for their ability to reduce inflammation in various models. |
Neuroprotective Effects
A study explored the neuroprotective potential of tetrahydroquinoline derivatives, revealing that these compounds could significantly reduce oxidative stress markers in neuronal cells. This suggests a protective mechanism against neurodegenerative diseases.
Antimicrobial Activity
In vitro studies have demonstrated that related compounds exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a derivative showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.
Anti-inflammatory Properties
Research has indicated that certain analogs can inhibit pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50/Effectiveness |
|---|---|---|
| Tetrahydroquinoline Derivative | Neuroprotective | IC50 = 25 µM |
| Piperazine Analog | Antibacterial | MIC = 32 µg/mL |
| Thiophene-based Compound | Anti-inflammatory | Cytokine inhibition |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Mechanistic and Pharmacological Insights
- Falcipain Inhibition: Both the QOD (primary compound) and ICD () target falcipain, but their structural divergence suggests distinct binding modes. The QOD’s tetrahydroquinoline may occupy a deeper hydrophobic pocket, while ICD’s indole-carboxamide could engage surface residues .
- Solubility and Bioavailability : The QOD’s 4-methylpiperazine group likely improves aqueous solubility compared to the trifluoromethyl-containing analogues in , which prioritize membrane permeability .
Limitations in Comparative Data
- Lack of Direct Bioactivity Metrics : While the QOD is implicated in falcipain inhibition, quantitative data (e.g., IC50 values, selectivity indices) are absent in the provided evidence. Similarly, triazine-sulfonamides () lack explicit biological targets .
- Therapeutic Scope : Acetamide derivatives () focus on synthetic methodology rather than therapeutic validation, limiting direct comparisons .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can purity be optimized?
- Methodological Answer : The synthesis involves multi-step pathways:
- Tetrahydroquinoline Formation : Use Pictet-Spengler reactions with aldehydes/ketones and amines under acidic catalysis (e.g., HCl) .
- Piperazine Alkylation : React piperazine derivatives with alkyl halides to introduce the 4-methylpiperazin-1-yl group .
- Coupling Reactions : Combine intermediates via amide bond formation using coupling agents like EDCI or HOBt .
- Purification : Employ column chromatography (normal or reverse-phase) and recrystallization. For example, achieved >95% purity using HPLC after salt formation (e.g., HCl treatment) .
- Key Data : Yields range from 60–73% depending on reaction conditions (e.g., tert-butyl-4-(6-...) in had 60.6% yield) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent connectivity (e.g., δ 9.09 ppm for quinoline protons in ) .
- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., m/z 447.2 for compound 68 in ) .
- High-Performance Liquid Chromatography (HPLC) : Monitor purity (>95% in ) and resolve intermediates .
Advanced Research Questions
Q. How can researchers optimize reaction yields for analogs with modified substituents?
- Methodological Answer :
- Variable Screening : Test solvents (e.g., methanol for salt formation in ), temperatures (room temp vs. reflux), and catalysts (e.g., acid in Pictet-Spengler) .
- Parallel Synthesis : Use combinatorial chemistry to generate analogs (e.g., substituted 3,5-dichlorophenyl with 2-trifluoromethoxy groups, altering yields from 44% to 65%) .
- Data-Driven Adjustments : Correlate substituent electronic effects (e.g., electron-withdrawing groups) with reaction kinetics using HPLC tracking .
Q. How should contradictory bioactivity data (e.g., isoform-specific NOS inhibition) be resolved?
- Methodological Answer :
- Assay Standardization : Use recombinant isoforms (iNOS, eNOS, nNOS) under identical conditions, as in ’s radioactive NO synthesis assay .
- Structural-Activity Relationship (SAR) : Compare analogs (e.g., piperazine vs. pyrrolidine in ) to identify critical moieties for isoform selectivity .
- Dose-Response Curves : Quantify IC₅₀ values for each isoform and validate with orthogonal assays (e.g., cellular NO detection) .
Q. What computational strategies predict target interactions and pharmacokinetics?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock) to model binding to enzymes/receptors (e.g., ’s PubChem-derived IUPAC structure for binding site analysis) .
- ADMET Prediction : Apply tools like SwissADME to estimate solubility, CYP450 interactions, and blood-brain barrier penetration .
- Dynamic Simulations : Run molecular dynamics (MD) to assess conformational stability of the tetrahydroquinoline-piperazine scaffold .
Data Analysis and Reproducibility
Q. How can researchers validate synthetic reproducibility across labs?
- Methodological Answer :
- Detailed Protocols : Publish step-by-step procedures, including chromatography gradients (e.g., 100% DCM → 10% MeOH in DCM in ) .
- Cross-Validation : Share NMR/MS raw data (e.g., δ 3.11–3.08 ppm for piperazine protons in ) for independent verification .
- Stability Testing : Monitor degradation under stress conditions (e.g., pH 2–12, 40–60°C) using accelerated stability studies .
Q. What strategies address low bioactivity in cellular assays despite promising in vitro data?
- Methodological Answer :
- Permeability Enhancement : Modify logP via substituents (e.g., thiophene in vs. oxolan in ) to improve membrane penetration .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
- Metabolic Profiling : Use LC-MS to identify rapid clearance or cytochrome-mediated degradation .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
